![molecular formula C16H10ClFN6O B2600218 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine CAS No. 892776-59-9](/img/structure/B2600218.png)
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Martinez et al. developed N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) substituted amide . The process involved several steps, including esterification, hydrazination, salt formation, and cyclization .Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including compounds closely related to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine, has been extensively studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including compounds with chlorophenyl and fluorophenyl groups, which exhibited good to moderate antimicrobial activities against various microorganisms. This research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Characterization and Molecular Interactions
The structural characterization and analysis of molecular interactions in compounds with triazole and oxadiazole rings have been another area of focus. Karayel et al. (2015) determined the crystal structures of novel antioxidant triazolyl-benzimidazole compounds, revealing the spatial arrangements and intermolecular hydrogen bonding patterns. These insights are crucial for understanding the physical and chemical properties of such compounds, which could influence their biological activities and applications in material science (Karayel et al., 2015).
Photophysical Properties and Fluorescence Applications
Derivatives of 1,2,4-triazole and oxadiazole have also been explored for their photophysical properties, leading to applications in fluorescence and material science. Padalkar et al. (2015) synthesized novel fluorescent triazolyl derivatives and evaluated their photophysical properties, demonstrating their potential use as blue-emitting fluorophores. Such compounds could have significant applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Padalkar et al., 2015).
Anticancer Compounds with Minimal Cardiotoxicity
Research has also been directed towards evaluating the anticancer potential of triazole and oxadiazole derivatives while assessing their cardiotoxicity. Afsharirad et al. (2020) investigated two novel synthesized compounds with tri-aryl structures for their anti-breast cancer activity, demonstrating significant efficacy with minimal cardiac side effects. This study underscores the therapeutic potential of such compounds in oncology, with a focus on reducing adverse effects (Afsharirad et al., 2020).
Future Directions
Oxadiazole derivatives, such as “5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine”, have a broad spectrum of biological activities and are of interest to researchers in the fields of medicinal and pharmaceutical chemistry . Future research could focus on exploring their therapeutic potential further and developing new drugs based on these compounds .
properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN6O/c17-10-3-1-9(2-4-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-7-5-11(18)6-8-12/h1-8H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDKNWGPCVYDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.